molecular formula C7H5Br2NO2 B1315277 Methyl 2,5-dibromonicotinate CAS No. 78686-82-5

Methyl 2,5-dibromonicotinate

货号: B1315277
CAS 编号: 78686-82-5
分子量: 294.93 g/mol
InChI 键: PHGNHPIJCKMPTI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2,5-dibromonicotinate is an organic compound with the molecular formula C7H5Br2NO2. It is a derivative of nicotinic acid, where two bromine atoms are substituted at the 2nd and 5th positions of the pyridine ring. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research .

准备方法

Synthetic Routes and Reaction Conditions: Methyl 2,5-dibromonicotinate can be synthesized through the bromination of methyl nicotinate. The process typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

Methyl 2,5-dibromonicotinate is utilized in several scientific research areas:

作用机制

The mechanism by which methyl 2,5-dibromonicotinate exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine atoms in the compound can participate in halogen bonding, influencing molecular interactions and binding affinities .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 2,5-dibromonicotinate, and how can purity and yield be optimized?

  • Methodological Answer : The synthesis typically involves bromination of methyl nicotinate under controlled conditions. Key steps include:

  • Reagent Selection : Use N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol improves purity (>98% by HPLC) .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 2.2 equivalents Br₂ per reactive site) to reduce over-bromination .

Q. How should this compound be characterized to confirm structural identity?

  • Methodological Answer : A multi-technique approach is essential:

  • Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., downfield shifts for Br at C2 and C5) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 294.85 (theoretical) .
  • Elemental Analysis : Validate Br content (expected ~54.2%) .

Q. What solvents and conditions are compatible with this compound during storage and reactions?

  • Methodological Answer :

  • Storage : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the ester group .
  • Reaction Solvents : Use aprotic solvents (e.g., DMF, THF) to avoid nucleophilic displacement of Br. Avoid acetone due to potential halogen exchange .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported spectroscopic assignments for this compound?

  • Methodological Answer :

  • Single-Crystal XRD : Resolve ambiguities in substituent positions (e.g., Br at C2 vs. C3) by analyzing bond lengths and angles (e.g., C-Br distances ~1.89–1.92 Å) .
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., C–H···O) that stabilize specific tautomers, explaining discrepancies in NMR coupling constants .

Q. What strategies mitigate side reactions when using this compound in Suzuki-Miyaura cross-coupling?

  • Methodological Answer :

  • Catalyst Screening : Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) to enhance selectivity for the C5-Br position .
  • Protection of Ester Group : Temporarily protect the ester with tert-butyl groups to prevent Pd-mediated decarbonylation .
  • Kinetic Monitoring : Track intermediates via in situ IR spectroscopy to optimize reaction time and temperature (e.g., 80°C for 12h) .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying C2-Br as more electrophilic due to meta-directing ester groups .
  • Kinetic Isotope Effects : Use deuterated analogs to distinguish between concerted (high KIE) and stepwise mechanisms .

Q. What analytical methods validate the absence of trace metal contaminants in this compound samples?

  • Methodological Answer :

  • ICP-MS : Quantify metals (e.g., Pd, Cu) below 1 ppm to ensure catalyst residues do not interfere with downstream reactions .
  • Chelation Tests : Treat samples with EDTA and monitor UV-Vis absorption shifts (e.g., 320 nm for Pd-EDTA complexes) .

Q. Data Interpretation & Reproducibility

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer :

  • DSC Analysis : Perform differential scanning calorimetry (heating rate 5°C/min) to distinguish polymorphic forms (e.g., α-form: 112–114°C; β-form: 118–120°C) .
  • Purity Correlation : Compare HPLC purity (>99%) with literature values; impurities like mono-brominated byproducts lower observed melting points .

Q. What statistical approaches are recommended for analyzing bioactivity data involving this compound derivatives?

  • Methodological Answer :

  • Dose-Response Modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points in triplicate assays .

Q. Ethical & Reporting Standards

Q. How should synthetic procedures for this compound be documented to ensure reproducibility?

  • Methodological Answer :
  • Detailed Descriptions : Include exact reaction times, temperatures, and equipment (e.g., "stirred at 500 rpm" vs. "stirred vigorously") .
  • Supporting Information : Provide raw spectral data (e.g., NMR FIDs) and chromatograms in supplementary files .

属性

IUPAC Name

methyl 2,5-dibromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGNHPIJCKMPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506560
Record name Methyl 2,5-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78686-82-5
Record name Methyl 2,5-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。